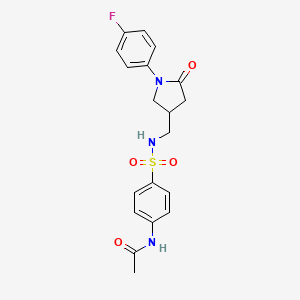

N-(4-(N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide

Description

Properties

IUPAC Name |

N-[4-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methylsulfamoyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN3O4S/c1-13(24)22-16-4-8-18(9-5-16)28(26,27)21-11-14-10-19(25)23(12-14)17-6-2-15(20)3-7-17/h2-9,14,21H,10-12H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQFJFWHKYXNNNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(4-(N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide is typically synthesized through a series of organic reactions. The process often involves:

Formation of the pyrrolidin-3-yl nucleus: : Starting from 4-fluorobenzaldehyde, it undergoes a series of reactions to form the 1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl intermediate.

Attachment of the sulfonamide group: : The intermediate reacts with a suitable sulfonamide precursor under specific conditions to introduce the sulfamoyl group.

Final acetamide modification: : The compound undergoes a reaction with an acetamide reagent to achieve the final structure.

Industrial Production Methods: In industrial settings, the synthesis of this compound is typically scaled up using continuous flow chemistry techniques. These methods ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentration, which are crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions: N-(4-(N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide undergoes various chemical reactions, including:

Oxidation: : The compound can undergo oxidation at specific functional groups, leading to the formation of corresponding oxides.

Reduction: : Reduction reactions typically target the oxopyrrolidinyl group, resulting in secondary alcohol derivatives.

Substitution: : Substitution reactions, especially nucleophilic substitutions, can occur at the fluorophenyl ring or the sulfonamide group.

Oxidation: : Oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or neutral conditions.

Reduction: : Reducing agents like sodium borohydride or lithium aluminium hydride in appropriate solvents.

Substitution: : Nucleophiles such as hydroxide ions or amines under basic or neutral conditions.

Major Products Formed: Depending on the reaction conditions and reagents, the major products can include oxidized oxides, reduced alcohols, and various substituted derivatives. These products vary based on the specific functional groups involved.

Scientific Research Applications

N-(4-(N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide is used in a wide range of scientific research applications:

Chemistry: : As an intermediate for synthesizing other complex molecules or as a reagent in organic synthesis.

Biology: : Its unique structure allows it to interact with various biological molecules, making it valuable in studying enzyme interactions and protein binding.

Medicine: : Potential therapeutic applications, especially in the development of new drugs targeting specific biochemical pathways.

Industry: : Utilized in material science for creating advanced polymers and other functional materials.

Mechanism of Action

The mechanism of action of N-(4-(N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide is primarily based on its ability to interact with specific molecular targets and pathways:

Molecular Targets: : The compound can bind to enzymes, altering their activity. It can also interact with receptors and transport proteins, influencing cellular signaling and function.

Pathways Involved: : Its effects often involve modulating key biochemical pathways related to cell growth, differentiation, and metabolism. This includes pathways like the MAPK/ERK pathway and the PI3K/AKT pathway.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its pyrrolidinone ring and 4-fluorophenyl group. Below is a comparison with key analogs from the evidence:

Key Observations :

- Fluorine Substitution: The 4-fluorophenyl group in the target compound may enhance metabolic stability and lipophilicity compared to non-fluorinated analogs (e.g., N-(4-methoxyphenyl)acetamide, solubility entry 1707 ).

- Pyrrolidinone vs.

- Sulfamoyl Linkage : This group is critical for hydrogen bonding, as seen in sulfonamide-based apoptosis inducers and enzyme inhibitors .

Physicochemical and Pharmacokinetic Properties

Computational and Docking Insights

While the evidence lacks docking data for the target compound, AutoDock Vina has been used to predict binding modes of sulfonamide analogs. For example, triazole-sulfonamides show high affinity for cancer-related kinases, suggesting the target compound’s pyrrolidinone and fluorophenyl groups could be modeled similarly for virtual screening.

Biological Activity

N-(4-(N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide is a compound of significant interest due to its potential biological activities, particularly in antibacterial and enzyme inhibition contexts. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₆FN₂O₃S |

| Molecular Weight | 346.8 g/mol |

| CAS Number | 896301-59-0 |

These properties indicate that the compound contains a fluorophenyl group, a pyrrolidine moiety, and a sulfamoyl group, which are crucial for its biological activity.

Antibacterial Activity

Research indicates that compounds with sulfamoyl groups often exhibit antibacterial properties . For instance, similar compounds have shown moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis . The mechanism primarily involves the inhibition of dihydropteroate synthase, an enzyme critical for folic acid synthesis in bacteria .

Case Study: Antibacterial Screening

A study evaluated several derivatives of sulfonamides for their antibacterial efficacy. The results are summarized in Table 1.

| Compound | Activity Against S. typhi | Activity Against B. subtilis |

|---|---|---|

| N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)acetamide | Moderate | Strong |

| N-(4-(N-(4-chlorophenyl)sulfamoyl)phenyl)acetamide | Weak | Moderate |

This data suggests that structural modifications can significantly influence antibacterial potency.

Enzyme Inhibition

The compound also exhibits potential as an enzyme inhibitor , particularly against acetylcholinesterase (AChE) and urease. Inhibitors of AChE are crucial in treating conditions like Alzheimer's disease, while urease inhibitors are important in managing urinary tract infections.

Inhibition occurs through competitive binding to the active site of the enzymes, thereby preventing substrate access. For example, compounds similar to this compound have been shown to effectively inhibit AChE with IC50 values indicating strong binding affinity .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for predicting its behavior in biological systems. Sulfonamides are generally well absorbed in the gastrointestinal tract and widely distributed in body tissues. They undergo hepatic metabolism and are primarily excreted via urine .

Synthesis and Evaluation

A series of studies have synthesized derivatives of this compound and evaluated their biological activities. For instance, a study focused on synthesizing N-phenyl derivatives demonstrated varying degrees of anticonvulsant activity alongside antibacterial properties .

Table 2: Summary of Biological Activities

| Compound Name | Antibacterial Activity | AChE Inhibition | Urease Inhibition |

|---|---|---|---|

| This compound | Moderate | Strong | Moderate |

| N-(4-chlorophenyl)-5-oxopyrrolidine derivative | Strong | Moderate | Strong |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.